molecular formula C7H5BrClNO2 B15299370 3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid

3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid

Cat. No.: B15299370
M. Wt: 250.48 g/mol
InChI Key: CIMSVMOBLYGAKA-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C7H5BrClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid typically involves halogenation reactions. One common method is the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . The reaction conditions often require heating to facilitate the halogenation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the compound’s structure and the functional groups present .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-6-methylpyridine
  • 2-Bromo-6-methylpyridine
  • 5-Bromo-2-chloro-4-methylpyridine
  • 3-Bromo-2-methylpyridine

Uniqueness

3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This dual halogenation allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H5BrClNO2/c1-3-2-4(8)5(7(11)12)10-6(3)9/h2H,1H3,(H,11,12)

InChI Key

CIMSVMOBLYGAKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Cl)C(=O)O)Br

Origin of Product

United States

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